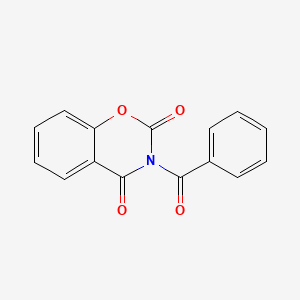

3-Benzoyl-1,3-benzoxazine-2,4-dione

Description

Benzoxazines are a class of bicyclic heterocyclic compounds featuring an aromatic ring fused to an oxazine (B8389632) ring. mdpi.com The 1,3-benzoxazine-2,4-dione scaffold, in particular, is a prominent member of this family, characterized by a benzene (B151609) ring fused to a 1,3-oxazine ring bearing two carbonyl groups at positions 2 and 4. This structural motif is of considerable interest due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. researchgate.netikm.org.my The chemistry of these compounds is rich and varied, with research exploring their synthesis, reactions, and applications. shd-pub.org.rs

The 1,3-benzoxazine-2,4-dione ring system can be considered an analog of isatoic anhydride (B1165640) (2H-3,1-benzoxazine-2,4(1H)-dione), another important heterocyclic compound. researchgate.netmatrix-fine-chemicals.com Both share a similar bicyclic core and exhibit reactivity that makes them valuable in the construction of more complex molecular architectures. The presence of the ester and amide functionalities within the heterocyclic ring imparts a unique chemical reactivity, allowing for various transformations.

The 1,3-benzoxazine-2,4-dione framework serves as a crucial building block in organic synthesis, providing access to a wide array of other heterocyclic systems. mdpi.com For instance, these compounds can be utilized in the preparation of quinazolinones, benzothiazin-4-thiones, and various substituted amides. mdpi.com The ring system's susceptibility to nucleophilic attack allows for ring-opening reactions, which can be strategically employed to introduce new functional groups.

Several methods have been developed for the synthesis of 1,3-benzoxazine-2,4-diones. A common approach involves the reaction of salicylamides with reagents like phosgene (B1210022), triphosgene (B27547), or ethyl chloroformate. orientjchem.orggoogle.comgoogle.com The choice of reagents and reaction conditions can be tailored to achieve high yields and selectivity. orientjchem.org For example, a process for preparing 1,3-benzoxazine-2,4-dione in good yield involves reacting the corresponding salicylamide (B354443) with a lower alkyl ester of chloroformic acid in an aqueous basic medium. google.com Another described method utilizes the reaction of salicylamide with phosgene in the presence of a pyridine (B92270) catalyst. google.com

The versatility of the 1,3-benzoxazine-2,4-dione scaffold is further highlighted by its use in the synthesis of various derivatives. N-substituted derivatives, such as the 3-benzoyl and 3-benzyl analogs, have been synthesized and investigated for their chemical properties and potential activities. researchgate.netnih.gov These substitutions at the 3-position can significantly influence the compound's reactivity and biological profile.

While the fundamental structure can be readily determined, challenges can arise in definitively assigning the conformation of the benzoyl group relative to the benzoxazine (B1645224) ring system. The rotational barrier around the N-C(O) bond can lead to different conformers, which may be observable by advanced NMR techniques or computational modeling. X-ray crystallography, when applicable, provides the most definitive structural information, revealing bond lengths, bond angles, and the solid-state conformation of the molecule.

Recent advancements in analytical instrumentation and computational chemistry have greatly aided in overcoming these challenges. High-resolution mass spectrometry allows for precise mass determination, while 2D NMR experiments (such as COSY, HSQC, and HMBC) provide detailed insights into the intricate network of proton and carbon correlations within the molecule.

Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-13(10-6-2-1-3-7-10)16-14(18)11-8-4-5-9-12(11)20-15(16)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOOAZNFIOOSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzoyl 1,3 Benzoxazine 2,4 Dione and Analogues

Approaches Involving Isocyanate Cyclization Routes

The reaction of isocyanates with ortho-hydroxy-substituted aromatic compounds is a cornerstone for the synthesis of the 1,3-benzoxazine-2,4-dione scaffold. This approach encompasses several variations depending on the starting materials.

Synthesis from N-(o-Hydroxyarylacyl)benzotriazoles and Isocyanates

A versatile method for preparing 1,3-benzoxazine-2,4-diones involves the reaction of N-(o-hydroxyarylacyl)benzotriazoles with isocyanates. This pathway allows for the introduction of a wide variety of substituents at the 3-position of the benzoxazine (B1645224) ring. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to yield the desired dione (B5365651). This method is noted for its good to excellent yields and the ability to use N-aryl, N-alkenyl, and N-alkyl isocyanates. researchgate.net

Pathways from Salicylate (B1505791) Esters with Isocyanates

The reaction between salicylate esters and isocyanates provides a direct route to 3-substituted 1,3-benzoxazine-2,4-diones. researchgate.netpjsir.org This reaction can be carried out with or without a catalyst, although the use of a base like triethylamine (B128534) significantly accelerates the process and improves yields. pjsir.org The reaction is exothermic and involves the initial formation of a urethane (B1682113) intermediate, which then undergoes cyclization. pjsir.orgresearchgate.net

A reinvestigation of the reaction between methyl salicylate and phenyl isocyanate in the presence of triethylamine confirmed the formation of 3-phenyl-1,3-benzoxazine-2,4-dione (B14754001), contrary to earlier reports of diphenylurea or N-phenylurethane as the products. pjsir.org The reaction is general for various o-hydroxybenzoic acid esters and isocyanates. pjsir.org

Table 1: Formation of 3-Phenyl-1,3-benzoxazine-2,4-dione from Phenyl Isocyanate and o-Hydroxybenzoic Esters pjsir.org

| Ester of Salicylic (B10762653) Acid | Catalyst | Reaction Time (hr) | Temperature (°C) | Yield (%) |

| Methyl | Triethylamine | 1 | Exothermic | 85 |

| Ethyl | Triethylamine | 1 | Exothermic | 80 |

| Methyl | None | 30 | 200 | 24 |

| Ethyl | None | 24 | 200 | 20 |

Reactions of 2-Hydroxybenzonitriles with Isocyanates

An alternative pathway to 1,3-benzoxazine-2,4-diones involves the reaction of 2-hydroxybenzonitriles with isocyanates. researchgate.netresearchgate.net This method, often catalyzed by a base such as triethylamine, proceeds through an initial addition of the phenolic hydroxyl group to the isocyanate, followed by cyclization involving the nitrile group, which is subsequently hydrolyzed to form the dione structure. researchgate.netresearchgate.net This approach allows for the synthesis of various 3-substituted derivatives. researchgate.net

Phosgene (B1210022) and Triphosgene-Mediated Cyclizations

Phosgene and its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl)carbonate), are highly effective reagents for the synthesis of the 1,3-benzoxazine-2,4-dione ring system. These reagents act as a source of the carbonyl group that forms part of the heterocyclic ring.

Utilization of Triphosgene with Schiff Bases for Selective Synthesis

A simple and selective method for the synthesis of 1,3-benzoxazine-2,4-diones utilizes the reaction of Schiff bases with triphosgene. researchgate.net This reaction's selectivity towards forming either 1,3-benzoxazine-2,4-diones or 4-methylene-1,3-benzoxazine-2-one derivatives is dependent on the substituents present on the Schiff base. researchgate.net The use of triphosgene is advantageous due to its higher safety profile compared to gaseous phosgene. researchgate.net The reaction conditions are generally mild, and the yields are often high. researchgate.net

Table 2: Synthesis of 1,3-Benzoxazine-2,4-diones from Schiff Bases and Triphosgene researchgate.net

| X | Y | Z (Alkyl Group) | Product | Yield (%) |

| H | H | n-propyl | 2a | 99 |

| H | H | n-butyl | 2b | 96 |

| H | H | isobutyl | 2c | 72 |

| H | H | n-hexyl | 2d | 85 |

| OMe | H | n-propyl | 2e | 99 |

| OMe | H | n-butyl | 2f | 92 |

| OMe | H | isobutyl | 2g | 87 |

| OMe | H | n-hexyl | 2h | 85 |

| Cl | Cl | n-propyl | 2i | 98 |

| Cl | Cl | isopropyl | 2j | 78 |

| Cl | Cl | isobutyl | 2k | 80 |

| Cl | Cl | n-hexyl | 2l | 92 |

Preparation from Anacardic Acids and Triphosgene

A convenient synthesis of novel 3-aryl-1,3-benzoxazine-2,4-diones has been developed using anacardic acids (obtained from cashew nut shell liquid) and triphosgene. semanticscholar.orgresearchgate.net This method involves the direct and mild conversion of the corresponding salicylanilide (B1680751) (derived from anacardic acid) into the target benzoxazine-dione. semanticscholar.org The reaction proceeds in the presence of pyridine (B92270) and provides very high yields for both electron-rich and electron-deficient aromatic substituents. semanticscholar.org For example, 3-phenyl-1,3-benzoxazine-2,4-dione was synthesized in 81% yield using this method. semanticscholar.org

Table 3: Synthesis of Substituted 3-Aryl-1,3-benzoxazine-2,4-diones from Anacardic Acids and Triphosgene researchgate.net

| Substituent on Phenyl Ring | Product | Yield (%) |

| 4-Nitrophenyl | 1d | 95 |

| 4-Methylphenyl | 1e | 90 |

Synthesis from Salicylamide (B354443) Derivatives

The cyclization of salicylamide and its derivatives serves as a foundational approach for constructing the 1,3-benzoxazine-2,4-dione skeleton. These methods typically involve the reaction of the phenolic hydroxyl and the amide nitrogen with a suitable two-carbon electrophile.

Reaction of Salicylamides with Chloroformic Esters in Aqueous Basic Medium

A well-established method for preparing 1,3-benzoxazine-2,4-dione involves the reaction of salicylamide with a lower alkyl ester of chloroformic acid in an aqueous basic medium. researchgate.net This process is conducted at a pH above approximately 8 and at a moderate temperature, typically between 20°C and 50°C. researchgate.net Careful control of these reaction conditions is crucial as it facilitates the formation of a solid, crystalline product, which simplifies processing and purification. researchgate.net

The reaction proceeds by the slow addition of the chloroformic ester, such as ethyl chloroformate or methyl chloroformate, to a stirred aqueous solution of salicylamide containing an inorganic base like potassium carbonate or sodium hydroxide (B78521). researchgate.net This controlled addition helps to ensure the formation of a solid granular product rather than a sticky, semi-solid mass that can be difficult to handle. researchgate.net The resulting 1,3-benzoxazine-2,4-dione can be isolated by standard techniques like filtration, washed to remove unreacted starting materials and salts, and dried. researchgate.net Yields for this process are reported to be good, often reaching 76% or higher. researchgate.net

Table 1: Synthesis of 1,3-Benzoxazine-2,4-dione from Salicylamide

| Starting Material | Reagent | Base | pH | Temperature | Yield | Product Form |

| Salicylamide | Ethyl Chloroformate | Potassium Carbonate | 11.0 | 35-40°C | 84% | Hard, colorless crystalline solid |

| Salicylamide | Ethyl Chloroformate | Sodium Hydroxide | 12.5 | 38-40°C | 76% | Hard, crystalline white granular solid |

Cyclization of Dihydroxy-N-phenylbenzamides with Chloroformates

While the reaction of simple salicylamides is well-documented, specific methodologies for the cyclization of dihydroxy-N-phenylbenzamide derivatives with chloroformates to form the corresponding benzoxazinedione analogues were not detailed in the reviewed literature.

Palladium-Catalyzed Cyclocarbonylation Strategies

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems. These methods offer high efficiency and functional group tolerance. For benzoxazine cores, palladium catalysis provides routes that often involve carbon monoxide insertion (carbonylation) or cross-coupling reactions.

A notable strategy involves the palladium(0)-catalyzed carbon-carbon bond formation reaction between imino-triflates and organozinc reagents to assemble the 1,3-benzoxazine skeleton. nih.gov Another advanced approach is the palladium-catalyzed intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates, which has been developed for the synthesis of 4-sila-4H-benzo[d] researchgate.netnih.govoxazines, analogues of the target scaffold. researchgate.net This particular reaction proceeds via an intramolecular transmetalation of an aryl group from silicon to the palladium center. researchgate.net

Furthermore, palladium-catalyzed oxidative carbonylation reactions have been developed that achieve intramolecular cyclization through the insertion of carbon monoxide between an amine group and a carbonyl group, providing efficient access to related five-membered heterocycles like 1,3,4-oxadiazol-2(3H)-ones. nih.gov Such strategies, which utilize carbon monoxide or its surrogates, are powerful tools for building heterocyclic scaffolds and can be adapted for the synthesis of benzoxazinediones. nih.gov A palladium-catalyzed [4+2] cycloaddition of methylene (B1212753) cyclic carbamates with sulfamate-derived cyclic imines has also been shown to produce 1,3-oxazine derivatives in high yields under mild conditions. researchgate.net

Table 2: Overview of Palladium-Catalyzed Strategies for Benzoxazine & Analogue Synthesis

| Method | Key Reactants | Catalyst System (Example) | Core Structure Formed |

| C-C Bond Formation | Imino-triflates, Organozinc reagents | Palladium(0) | 1,3-Benzoxazine |

| Intramolecular Hiyama Coupling | 3-Amido-2-(arylsilyl)aryl triflates | Palladium Catalyst | 4-Sila-4H-benzo[d] researchgate.netnih.govoxazine (B8389632) |

| Oxidative Carbonylation | Hydrazides, Carbon Monoxide | Palladium Catalyst | 1,3,4-Oxadiazol-2(3H)-one |

| [4+2] Cycloaddition | Methylene cyclic carbamates, Cyclic imines | Palladium Catalyst | 1,3-Oxazine |

Rearrangement and Cyclization via Acylazide Intermediates

The Curtius rearrangement provides a classic yet powerful route to isocyanates from carboxylic acids via an acylazide intermediate, which can then undergo intramolecular cyclization to form heterocyclic systems. nih.govorganic-chemistry.org This strategy has been successfully applied to the synthesis of 1,3-benzoxazine-2,4-diones. researchgate.net

The general pathway involves the conversion of a salicylic acid derivative to its corresponding salicyloyl azide (B81097). znaturforsch.com This is typically achieved by first converting the acid to an acyl chloride, which is then reacted with an azide source like sodium azide or trimethylsilyl (B98337) azide. znaturforsch.com The isolated salicyloyl azide undergoes thermal rearrangement, losing nitrogen gas to form a highly reactive isocyanate intermediate. organic-chemistry.orgresearchgate.net This isocyanate is then trapped intramolecularly by the adjacent phenolic hydroxyl group, leading to the formation of the 1,3-benzoxazine-2,4-dione ring system. researchgate.net

This method has been used to prepare substituted benzoxazolinones, and during the thermal rearrangement of 3-nitrosalicyloyl azide, the formation of a by-product, 3-(2-hydroxy-3-nitrophenyl)-8-nitrobenz[e] researchgate.netnih.govoxazine-2,4-dione, was observed, confirming the viability of this pathway for the dione scaffold. znaturforsch.com A one-step synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and trimethylsilyl azide (TMSA) also proceeds through an acylazide intermediate, followed by a Curtius rearrangement and intramolecular cyclization. researchgate.net

Stereoselective and Regioselective Synthetic Developments for Benzoxazinedione Cores

The development of stereoselective and regioselective methods is paramount for creating structurally precise molecules, which is particularly important for biological applications. While specific literature detailing the stereoselective synthesis of a chiral 3-Benzoyl-1,3-benzoxazine-2,4-dione core is limited, principles from related syntheses offer valuable insights. The synthesis of chiral 1,4-benzoxazin-3-ones, for example, has been achieved via iridium-catalyzed enantioselective hydrogenation, highlighting the potential for transition metal catalysis to install stereocenters in these systems. researchgate.net

Regioselectivity is crucial when using substituted salicylamides or phenols as starting materials. The substitution pattern on the aromatic ring dictates the final position of substituents on the benzoxazinedione core. For instance, in the development of biologically active 1,3-benzoxazine derivatives, specific substitution patterns were required for optimal activity, such as an electron-withdrawing group at the C6 position and a methyl or halogen group at the C7 position of the nucleus. nih.gov This implies that the synthesis was designed to control the regiochemical outcome, likely starting from a pre-functionalized phenol (B47542) or salicylamide. The use of 3,3′-dichloro-4,4′-diaminodiphenylmethane in the synthesis of benzoxazine monomers further illustrates how the regiochemistry of the starting materials directly translates to the final product structure. mdpi.com The direct cyclization of ortho-(alkynyloxy)benzylamines has been reported as a regioselective synthesis of 1,3-benzoxazines. znaturforsch.com These examples underscore the importance of precursor design in achieving regiochemical control in the synthesis of the benzoxazinedione core.

Reaction Chemistry and Transformations of 3 Benzoyl 1,3 Benzoxazine 2,4 Dione

Ring-Opening Reactions and Associated Mechanisms

The structural arrangement of 3-Benzoyl-1,3-benzoxazine-2,4-dione, featuring two electrophilic carbonyl carbons and a labile ester linkage within the heterocyclic ring, predisposes it to undergo ring-opening reactions under various conditions. These reactions are fundamental to understanding its chemical behavior and potential applications.

Hydrolysis Kinetics and Mechanistic Studies of the Benzoxazinedione Ring

The hydrolysis of 1,3-benzoxazine-2,4-dione and its N-substituted derivatives, including the N-benzoyl compound, has been the subject of detailed kinetic studies. These investigations provide crucial insights into the stability of the benzoxazinedione ring and the mechanisms governing its cleavage. The hydrolysis of these compounds proceeds to quantitatively yield the corresponding salicylamide (B354443) derivatives.

The pH-rate profiles for the hydrolysis of 1,3-benzoxazine-2,4-dione and its N-methyl and N-benzoyl analogues have been established across a pH range of 1 to 11. These profiles reveal that the hydrolysis is influenced by both spontaneous (water-catalyzed) and hydroxide (B78521) ion-catalyzed pathways. In the acidic to neutral pH range (pH 1-4), the spontaneous or water-catalyzed reaction is the predominant mechanism. As the pH increases into the alkaline range, the reaction becomes catalyzed by hydroxide ions.

Interestingly, the N-benzoyl derivative exhibits significantly faster hydrolysis in the presence of human plasma, leading to the formation of N-benzoylsalicylamide. This accelerated degradation in a biological matrix highlights the potential for enzymatic catalysis of the hydrolysis process.

Table 1: Factors Influencing the Hydrolysis of the Benzoxazinedione Ring

| Factor | Observation |

| pH | Spontaneous/water-catalyzed hydrolysis dominates at pH 1-4. Hydroxide ion catalysis is significant at higher pH. |

| N-Substitution | The N-benzoyl group influences the rate of hydrolysis. |

| Biological Milieu | The N-benzoyl derivative undergoes rapid hydrolysis in human plasma. |

Reversible Ring-Opening Pathways

While comprehensive studies on the reversible ring-opening of this compound are not extensively documented in readily available literature, the behavior of analogous 1,3-benzoxazine systems provides valuable insights into potential reversible pathways. For instance, the reaction of 1,3-benzoxazines with thiols has been shown to be a reversible process. This reversibility is often influenced by factors such as solvent polarity and temperature.

In these analogous systems, the ring-opening is initiated by the nucleophilic attack of the thiol on the electrophilic carbon of the oxazine (B8389632) ring. The resulting intermediate can then either proceed to a stable ring-opened product or revert to the starting materials. It is plausible that this compound could engage in similar reversible ring-opening reactions with suitable nucleophiles under specific conditions, although further research is needed to fully elucidate these pathways.

Derivatization Strategies at the N-3 Position

The nitrogen atom at the 3-position of the benzoxazinedione ring serves as a key site for synthetic modification, allowing for the introduction of a wide range of substituents. These derivatization strategies are crucial for tuning the chemical and physical properties of the molecule.

N-Alkylation and N-Acylation Reactions

The synthesis of N-substituted 1,3-benzoxazine-2,4-diones, including N-alkyl and N-acyl derivatives, is a common strategy to create a library of compounds with diverse functionalities. While specific protocols for the N-alkylation and N-acylation of a pre-formed this compound are not frequently detailed, the general synthesis of such compounds often involves the cyclization of appropriately substituted precursors.

For instance, the reaction of a salicylamide with an acyl chloride or an alkyl halide can lead to the formation of an N-substituted salicylamide, which can then be cyclized to the corresponding 1,3-benzoxazine-2,4-dione. The benzoyl group in this compound is itself a result of an N-acylation process, highlighting the feasibility of introducing various acyl groups at this position.

Formation of N-Substituted Analogues

The formation of N-substituted analogues of 1,3-benzoxazine-2,4-dione is a cornerstone of medicinal chemistry and materials science research involving this scaffold. By varying the substituent at the N-3 position, researchers can modulate properties such as solubility, reactivity, and biological activity.

The synthesis of a series of 3-benzyl-1,3-benzoxazine-2,4-dione analogues has been reported, demonstrating the feasibility of introducing arylalkyl groups at the N-3 position. These syntheses typically start from the appropriately substituted salicylamide and proceed through a cyclization step. The diversity of commercially available primary amines and acylating agents allows for the creation of a vast array of N-substituted analogues, each with potentially unique chemical and biological characteristics.

Nucleophilic Attack and Subsequent Ring Transformations

The electrophilic nature of the carbonyl carbons in the this compound ring makes them susceptible to attack by a variety of nucleophiles. Such attacks can initiate a cascade of reactions leading to significant transformations of the heterocyclic ring.

The outcome of a nucleophilic attack is highly dependent on the nature of the nucleophile, the reaction conditions, and which of the two carbonyl carbons is targeted. Attack at the C-2 carbonyl, which is part of an anhydride-like system, is generally more favorable. This can lead to the opening of the ring between the oxygen at position 1 and the carbon at position 2, resulting in the formation of a substituted N-benzoylsalicylamide derivative.

Alternatively, attack at the C-4 carbonyl could lead to a different ring-opening pathway. Furthermore, strong nucleophiles under forcing conditions could potentially induce more complex rearrangements or fragmentations of the molecule. The benzoyl group at the N-3 position can also influence the regioselectivity of the nucleophilic attack by sterically hindering one of the carbonyl groups or by electronically modifying their reactivity. Detailed mechanistic studies with a range of nucleophiles are required to fully map the landscape of these ring transformations.

Reactions with Carbanions for Quinoline and Quinazolinone Formation

The reaction of this compound with carbanions, particularly those derived from active methylene (B1212753) compounds, provides a versatile route for the synthesis of quinoline and quinazolinone derivatives. Carbanions, acting as potent nucleophiles, attack the electrophilic carbonyl centers of the benzoxazine (B1645224) ring, initiating a cascade of reactions that culminate in the formation of these bicyclic and tricyclic heterocyclic systems.

For instance, the reaction with malononitrile, in the presence of a base, is expected to proceed via initial nucleophilic addition of the malononitrile carbanion to one of the carbonyl groups of the benzoxazine ring. This is followed by ring opening and subsequent cyclization and aromatization steps to yield substituted quinolines or quinazolinones. The specific reaction pathway and the final product are influenced by the reaction conditions, including the choice of base and solvent.

A related reaction involves the Claisen condensation of ethyl benzoylacetate with malononitrile, which yields 2-cyano-5-phenyl-3,5-dioxopentanonitrile. This intermediate can then be cyclized to form pyridazine and pyridazino[2,3-a]quinazoline derivatives cu.edu.eg. While not a direct reaction of this compound, this transformation highlights the utility of carbanion chemistry in constructing complex heterocyclic frameworks that are structurally related to those accessible from the title compound.

| Reactant (Carbanion Source) | Expected Product Type | Key Transformation |

| Malononitrile | Substituted Quinolines/Quinazolinones | Nucleophilic addition, ring opening, cyclization |

| Ethyl Cyanoacetate | Substituted Quinolines/Quinazolinones | Nucleophilic addition, ring opening, cyclization |

| Ethyl Acetoacetate | Substituted Quinolines/Quinazolinones | Nucleophilic addition, ring opening, cyclization |

Interactions with Thiopseudoureas

The interaction of this compound with thiopseudoureas represents a pathway for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. Thiopseudoureas, possessing both nucleophilic nitrogen and sulfur centers, can react with the dicarbonyl system of the benzoxazine derivative in multiple ways, leading to a range of products depending on the reaction conditions.

One plausible reaction pathway involves the initial attack of one of the nitrogen atoms of the thiopseudourea on a carbonyl group of the benzoxazine ring, leading to a ring-opened intermediate. Subsequent intramolecular reactions involving the second nitrogen or the sulfur atom can then lead to the formation of new heterocyclic rings. For example, reactions of this nature could potentially yield thiazole or thiadiazole-fused quinazoline derivatives.

While direct studies on the reaction of this compound with thiopseudoureas are not extensively documented, related research has shown the synthesis of 3-aryl-5-substituted 1,3,4-thiadiazoles and other thiazole derivatives from reactions involving thiourea precursors and various electrophiles, demonstrating the synthetic utility of this class of reagents in heterocyclic synthesis mdpi.com.

Reactions Involving Dinucleophiles

Dinucleophiles, molecules containing two nucleophilic centers, are key reagents for the construction of heterocyclic rings through reactions with electrophilic partners like this compound. The dual nucleophilicity allows for the formation of two new bonds, typically in a sequential manner, to form a stable heterocyclic system.

A prominent example of a dinucleophile is hydrazine and its derivatives. The reaction of this compound with hydrazine hydrate is anticipated to proceed via nucleophilic attack of one of the nitrogen atoms on a carbonyl group, followed by ring opening and subsequent intramolecular cyclization involving the second nitrogen atom to form a triazine-fused system. For instance, the reaction of 2-(aceto hydrazide) thio benzoxazole with phenyl isocyanate followed by cyclization is a known route to 1,2,4-triazine derivatives sapub.org. Similarly, cyanoacetylhydrazine reacts with chloroacetone to yield 1,2,4-triazine and 1,3,4-oxadiazine derivatives researchgate.net.

Another important class of dinucleophiles is diamines, such as o-phenylenediamine. The reaction of o-phenylenediamine with dicarbonyl compounds is a well-established method for the synthesis of benzodiazepines and other related fused heterocycles researchgate.net. In the case of this compound, the reaction with o-phenylenediamine would likely lead to the formation of complex polycyclic systems containing a benzodiazepine or a quinoxaline moiety, depending on the regioselectivity of the cyclization step.

| Dinucleophile | Potential Product | Reaction Type |

| Hydrazine Hydrate | Triazine-fused heterocycles | Condensation, Cyclization |

| Phenylhydrazine | Phenyl-substituted triazine-fused heterocycles | Condensation, Cyclization |

| o-Phenylenediamine | Benzodiazepine or Quinoxaline-fused heterocycles | Condensation, Cyclization |

Cycloaddition Reactions and Fused Heterocycle Formation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems in a stereocontrolled manner. This compound, with its diene-like and dienophilic characteristics, can potentially participate in various cycloaddition reactions to form complex fused heterocyclic structures.

[4+2]-Cycloaddition Reactions with Reactive Intermediates (e.g., Ketenes)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. While this compound itself may not be a classical diene or dienophile for typical Diels-Alder reactions, its derivatives or reactive intermediates generated in situ could participate in such transformations. For example, a furan-containing benzoxazine has been shown to undergo a Diels-Alder reaction with N-phenylmaleimide expresspolymlett.com.

Reactions with highly reactive intermediates like ketenes, generated in situ, could lead to the formation of unique fused heterocyclic systems. Ketenes can act as either the 2π or 4π component in cycloaddition reactions. The reaction of a ketene with the benzoxazine derivative could potentially proceed through a [4+2] cycloaddition across the diene system of the benzene (B151609) ring, or a [2+2] cycloaddition with one of the carbonyl groups, followed by rearrangement.

Synthesis of Pyrimidino[4,3-c]organic-chemistry.orgrsc.orgbenzoxazines

The synthesis of pyrimidino[4,3-c] organic-chemistry.orgrsc.orgbenzoxazines involves the fusion of a pyrimidine ring onto the 1,3-benzoxazine framework. This can be achieved through various synthetic strategies, often starting from a functionalized benzoxazine derivative.

Strategies for Constructing Polycyclic Heteroaromatic Systems

The construction of polycyclic heteroaromatic systems is a significant area of research due to the prevalence of these motifs in pharmaceuticals, natural products, and materials science. This compound serves as a valuable scaffold for the synthesis of such complex molecules.

Various strategies can be employed, often involving multi-step sequences that utilize the reactivity of the benzoxazine core. These strategies may include:

Palladium-catalyzed cross-coupling reactions: Functionalized benzoxazine derivatives can be used in reactions like Suzuki, Heck, or Sonogashira couplings to introduce new aryl or alkyl groups, which can then undergo intramolecular cyclization to form additional fused rings.

Ring-closing metathesis: Benzoxazine derivatives with appropriately placed olefinic side chains can undergo ring-closing metathesis to form new carbocyclic or heterocyclic rings.

Cascade reactions: A single starting material can be transformed into a complex polycyclic product through a series of intramolecular reactions that occur in a single pot. These cascades can be initiated by the reactions discussed in the previous sections, such as nucleophilic addition followed by a series of cyclizations.

The synthesis of diverse heteroaromatic compounds, including polycyclic systems, is an active area of research, with new methodologies continually being developed mdpi.com. The application of these modern synthetic methods to this compound and its derivatives holds significant promise for the discovery of novel polycyclic heteroaromatic compounds with interesting biological and material properties.

Substituent Effects on the Reactivity and Reaction Pathways of this compound

The reactivity and subsequent transformation pathways of this compound are intricately governed by the nature and position of substituents on both the benzoxazine core and the N-benzoyl group. These substituents can exert profound electronic and steric effects, influencing the susceptibility of the carbonyl groups to nucleophilic attack and dictating the stability of intermediates, thereby controlling the reaction kinetics and product distribution.

Research into the hydrolysis of N-substituted 1,3-benzoxazine-2,4-diones has provided foundational insights into the reactivity of this heterocyclic system. In aqueous solutions, these compounds undergo hydrolysis to yield the corresponding salicylamide derivatives. The rate of this transformation is significantly influenced by the substituent at the 3-position. For instance, the N-benzoyl derivative has been observed to hydrolyze rapidly, particularly in the presence of plasma, leading to the formation of N-benzoylsalicylamide. This heightened reactivity can be attributed to the electron-withdrawing nature of the benzoyl group, which enhances the electrophilicity of the carbonyl carbons within the oxazine-dione ring, making them more susceptible to nucleophilic attack by water or hydroxide ions.

While comprehensive kinetic data on a wide array of substituted 3-benzoyl-1,3-benzoxazine-2,4-diones is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions regarding substituent effects.

Electronic Effects

The electronic influence of substituents on the aromatic rings of this compound plays a critical role in modulating its reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density at the reactive centers, namely the C2 and C4 carbonyl carbons.

Substituents on the Benzoxazine Ring:

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl): When positioned on the benzoxazine aromatic ring (positions 5, 6, 7, or 8), EWGs are expected to increase the rate of nucleophilic attack. By withdrawing electron density from the ring, they enhance the electrophilicity of the carbonyl carbons, making the ring more susceptible to cleavage. This effect would likely accelerate reactions such as hydrolysis and aminolysis.

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): Conversely, EDGs at the same positions would be expected to decrease the rate of nucleophilic attack. By donating electron density to the aromatic ring, they reduce the partial positive charge on the carbonyl carbons, thus diminishing their electrophilicity and slowing down the reaction rate.

Substituents on the N-Benzoyl Group:

Electron-Withdrawing Groups: Substituents on the phenyl ring of the benzoyl group will also impact the reactivity of the benzoxazine core. EWGs on this ring will further enhance the electron-withdrawing nature of the entire N-benzoyl moiety. This would lead to a greater polarization of the carbonyl groups in the oxazine-dione ring, thereby increasing the rate of nucleophilic substitution reactions.

Electron-Donating Groups: EDGs on the benzoyl phenyl ring would have the opposite effect. They would lessen the electron-withdrawing character of the benzoyl group, leading to a decrease in the electrophilicity of the C2 and C4 carbonyls and a corresponding decrease in reaction rates.

The following interactive table summarizes the predicted qualitative effects of substituents on the rate of a typical nucleophilic acyl substitution reaction, such as hydrolysis, at the C4 position of the 1,3-benzoxazine-2,4-dione ring.

| Substituent Position | Substituent Type | Predicted Effect on Reaction Rate |

| Benzoxazine Ring (e.g., C6) | Electron-Withdrawing (-NO₂) | Increase |

| Benzoxazine Ring (e.g., C6) | Electron-Donating (-OCH₃) | Decrease |

| N-Benzoyl Ring (e.g., para) | Electron-Withdrawing (-CN) | Increase |

| N-Benzoyl Ring (e.g., para) | Electron-Donating (-CH₃) | Decrease |

Steric Effects

Beyond electronic influences, steric hindrance can also play a significant role in the reaction chemistry of this compound. Bulky substituents, particularly those located near the reactive carbonyl centers, can impede the approach of a nucleophile, thereby slowing down the reaction rate.

For instance, a large substituent at the C5 position of the benzoxazine ring or at the ortho position of the N-benzoyl group could sterically shield the C4 carbonyl, making it less accessible to nucleophiles. This steric hindrance would lead to a decrease in the reaction rate, regardless of the electronic nature of the substituent.

The interplay between electronic and steric effects can sometimes lead to complex outcomes. A bulky, electron-withdrawing group might exhibit a slower reaction rate than a smaller, less electron-withdrawing group if the steric hindrance outweighs the electronic activation.

Influence on Reaction Pathways

Substituents can not only affect the rate of reactions but also influence the reaction pathway by selectively stabilizing or destabilizing certain intermediates or transition states. For example, in reactions with ambident nucleophiles, the electronic nature of substituents could influence the regioselectivity of the attack, favoring either the C2 or C4 carbonyl.

Furthermore, in more complex transformations, substituents might direct the course of the reaction towards entirely different products. For instance, a substituent that can participate in intramolecular catalysis or form a stable intermediate through resonance could open up new reaction pathways that are not accessible to the unsubstituted parent compound.

While specific, detailed research findings and quantitative data on the substituent effects for a broad range of this compound derivatives are limited in the reviewed literature, the established principles of organic chemistry provide a robust framework for predicting and understanding their reactivity. Further kinetic studies involving Hammett analysis would be invaluable in quantifying these substituent effects and elucidating the reaction mechanisms in greater detail.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

While specific experimental NMR data for 3-Benzoyl-1,3-benzoxazine-2,4-dione is not detailed in readily available literature, the expected spectral features can be inferred from the known spectra of related 1,3-benzoxazine-2,4-dione derivatives. chemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazine (B1645224) and the benzoyl moieties. The four protons on the benzoxazine ring would typically appear as a complex multiplet system in the aromatic region. The five protons of the 3-benzoyl group would also resonate in this region, likely with characteristic patterns for ortho, meta, and para protons.

¹³C NMR: The carbon NMR spectrum would provide key information for structural confirmation. Three distinct carbonyl carbon signals are anticipated: one for the benzoyl group and two for the dione (B5365651) functionality of the benzoxazine ring (C-2 and C-4). For other 3-substituted 1,3-benzoxazine-2,4-diones, the C-2 and C-4 carbonyl carbons are typically observed around δ 152.7 and δ 160.7 ppm, respectively. echemi.comnih.gov The remaining signals would correspond to the aromatic carbons of both ring systems.

Interactive Table: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| Benzoyl C=O | ~165-175 | Exact shift depends on electronic environment. |

| C-4 (Amide C=O) | ~160-162 | Typically downfield of the C-2 carbonyl. echemi.comnih.gov |

| C-2 (Carbamate C=O) | ~152-154 | Typically upfield of the C-4 carbonyl. echemi.comnih.gov |

| Aromatic Carbons | ~110-150 | Complex region with multiple overlapping signals. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to its three carbonyl groups. spectrabase.com Based on related structures, these stretching vibrations (ν) would likely appear in the region of 1700-1800 cm⁻¹. The spectrum for the parent 2H-1,3-benzoxazine-2,4(3H)-dione shows characteristic bands for the oxazine (B8389632) ring. mdpi.com For the 3-benzoyl derivative, one would anticipate:

Amide Carbonyl (C-4): A strong band around 1710-1740 cm⁻¹.

Carbamate Carbonyl (C-2): A strong band at a higher frequency, typically around 1770-1790 cm⁻¹.

Benzoyl Carbonyl: A strong band around 1670-1690 cm⁻¹.

C-O-C Stretching: Vibrations characteristic of the ether linkage in the oxazine ring, often observed around 1205-1215 cm⁻¹. mdpi.com

Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., EI-MS)

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. Using Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound (C₁₅H₉NO₄) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (267.24 g/mol ).

The fragmentation pattern would likely involve characteristic losses:

Loss of the benzoyl group: A prominent fragment resulting from the cleavage of the N-C(O)Ph bond, leading to a peak corresponding to the benzoyl cation [C₆H₅CO]⁺ at m/z 105.

Loss of CO and CO₂: Sequential loss of small molecules from the heterocyclic ring is a common fragmentation pathway for such structures.

Formation of the 1,3-benzoxazine-2,4-dione radical cation: A peak at m/z 163, corresponding to the heterocyclic core after loss of the benzoyl radical. echemi.comnih.gov

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no published crystal structure for this compound could be located, such an analysis would provide invaluable information. It would confirm the planarity of the benzoxazine ring system and determine the bond lengths, bond angles, and the dihedral angle of the N-benzoyl group relative to the heterocyclic ring. This data is crucial for understanding intermolecular interactions, such as π-π stacking, which govern the crystal packing. guidechem.com

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are essential for monitoring reaction progress, isolating the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the synthesis of N-substituted isatoic anhydrides and related heterocycles. echemi.comnih.gov A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) would be developed to achieve good separation between the starting materials, intermediates, and the final this compound product, allowing for the calculation of its retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise method for purity assessment and quantification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely be employed. The purity of the compound would be determined by the relative area of its corresponding peak in the chromatogram.

Computational and Theoretical Investigations of 3 Benzoyl 1,3 Benzoxazine 2,4 Dione

Computational and theoretical chemistry provide powerful tools for understanding the properties and reactivity of molecules like 3-Benzoyl-1,3-benzoxazine-2,4-dione. These methods allow for the investigation of electronic structure, reaction pathways, molecular dynamics, and potential biological interactions at an atomic level of detail.

Advanced Chemical Applications and Synthetic Utility

Role in the Synthesis of Complex Heterocyclic Scaffolds

3-Benzoyl-1,3-benzoxazine-2,4-dione and its derivatives are pivotal intermediates in the construction of more intricate heterocyclic systems. researchgate.net The inherent reactivity of the benzoxazine (B1645224) ring allows for various transformations, leading to the formation of diverse molecular architectures. For instance, derivatives of 3-benzyl-2H-benzoxazine-2,4(3H)-dione have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these compounds often involves the reaction of a substituted salicylamide (B354443) with an appropriate acylating or alkylating agent. researchgate.net

The benzoxazine skeleton can be modified to create libraries of compounds for screening in drug discovery programs. For example, a series of 3-benzyl-1,3-benzoxazine-2,4-diones were designed and synthesized as potential allosteric inhibitors of mitogen-activated kinase kinase (MEK), which is relevant in the context of anti-enterovirus 71 (EV71) agents. nih.gov Furthermore, the reaction of N-substituted isatoic anhydrides, which are structurally related to benzoxazinediones, with carbanions has been shown to produce the quinindoline ring system. capes.gov.br

Precursors for Advanced Organic Materials

The benzoxazine moiety is a well-established building block for high-performance thermosetting polymers known as polybenzoxazines. While the primary focus of this article is on this compound, the broader class of benzoxazines is renowned for its use in creating materials with exceptional thermal stability and fire resistance. nih.gov Benzoxazine monomers, upon thermal curing, undergo ring-opening polymerization to form highly crosslinked phenolic-like structures. nih.gov This process typically occurs at elevated temperatures, for instance, with curing cycles at 180 °C, 200 °C, and 220 °C. nih.gov Although direct evidence for the use of this compound in photochromic compounds is limited in the provided search results, the general class of benzoxazines has been investigated for such applications.

Applications in Catalyst Development and Ligand Design

The nitrogen and oxygen atoms within the 1,3-benzoxazine-2,4-dione scaffold present potential coordination sites for metal ions, suggesting its utility in the development of novel ligands for catalysis. The structural rigidity and defined stereochemistry of the benzoxazine framework can be advantageous in designing selective catalysts. While specific examples detailing the use of this compound in catalyst development are not prevalent in the initial search results, the fundamental structure is analogous to other heterocyclic compounds that have been successfully employed as ligands in various catalytic systems. For instance, 2H-1,3-benzoxazine-2,4(3H)-dione is described as a promising phthalimide-like ligand. researchgate.net

Development of Novel Synthetic Reagents and Intermediates

This compound itself can be considered a synthetic reagent, providing a benzoyl-protected salicylamide equivalent. This protection strategy can be useful in multistep syntheses where the reactivity of the salicylamide's phenolic hydroxyl and amide groups needs to be temporarily masked. The compound is an important intermediate for synthesizing other compounds, including those with applications in pharmaceuticals and pesticides. google.com For instance, it is a key intermediate in the synthesis of sodium 8-(2-hydroxybenzamido) caprylate (SNAC), an absorption enhancer for oral drug delivery. google.com Various derivatives can be prepared from the parent 2H-1,3-benzoxazine-2,4(3H)-dione, including those with substitutions on the benzene (B151609) ring or at the 3-position. researchgate.netchemicalbook.com

Green Chemistry Approaches in Benzoxazinedione Synthesis

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of related 1,3-oxazine structures, green chemistry approaches have been explored. sciresliterature.org These methods often aim to reduce or eliminate the use of hazardous solvents and reagents. For example, solvent-free reaction conditions have been successfully applied to the synthesis of certain oxazine (B8389632) derivatives. sciresliterature.org One patented method for preparing benzo[e] researchgate.netikm.org.myoxazine-2,4-dione involves the reaction of 2-hydroxybenzamide with phosgene (B1210022) in water, which is presented as a method with advantages in terms of yield and environmental impact. google.com Another approach describes the synthesis of 1:3-benzoxazine-2:4-diones by reacting a salicylamide with a lower alkyl ester of chloroformic acid in an aqueous basic medium. google.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzoyl-1,3-benzoxazine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzoyl derivatives and cyclic carbamate precursors. For example, electrochemical rearrangement of 3-hydroxyoxindoles under controlled potential (e.g., 1.5 V) in acetonitrile with a platinum electrode yields benzoxazinone derivatives . Optimization involves adjusting solvent polarity, temperature (e.g., 25–60°C), and stoichiometry of reagents to improve yields (>75%). Characterization via -NMR and FTIR is critical to confirm ring closure and benzoyl incorporation.

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated degradation studies by dissolving the compound in buffers (pH 3–10) and incubating at 25°C, 40°C, and 60°C. Monitor degradation kinetics using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v). Stability is indicated by <5% degradation over 72 hours at 25°C. FTIR and mass spectrometry help identify hydrolytic byproducts, such as benzamide derivatives .

Q. What spectroscopic techniques are most effective for structural elucidation of benzoxazine-2,4-dione derivatives?

- Methodological Answer : Use a combination of -NMR (to confirm aromatic protons and benzoyl groups), -NMR (to resolve carbonyl signals at ~170–180 ppm), and FTIR (C=O stretching at ~1750 cm). Single-crystal X-ray diffraction (as in ) provides definitive confirmation of the oxazine ring geometry and substituent orientation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution at the carbonyl and oxazine ring positions. Fukui indices identify electrophilic sites prone to nucleophilic attack, such as the C2 position. Compare computed activation energies with experimental kinetic data to validate predictions .

Q. What mechanistic insights explain contradictions in the catalytic activity of benzoxazinones in biological systems?

- Methodological Answer : Divergent bioactivity (e.g., antimicrobial vs. DNA-binding) may arise from substituent-dependent electronic effects. For example, electron-withdrawing benzoyl groups enhance DNA intercalation (studied via UV-Vis hypochromicity and viscometry), while bulky substituents reduce membrane permeability in microbial assays. Use SAR models to correlate Hammett constants (σ) with activity trends .

Q. How can regioselective functionalization of the benzoxazine ring be achieved for targeted drug design?

- Methodological Answer : Employ directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) at −78°C to introduce substituents at the C6 position. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the benzoyl moiety. Monitor regioselectivity via LC-MS and compare with computational docking studies to prioritize pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.